Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside
Overview
Description
Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is a compound that is often used as a pharmaceutical intermediate . It is known to be used in the synthesis of derivatives for the treatment of various diseases .
Synthesis Analysis
The synthesis of this compound involves the use of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate . The reaction is carried out at 25°C for 0.5h . It’s also noted that the reaction of 2 with benzyl alcohol generated by the degradation of 2 and/or 3 can form this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C41H42O5S . Its molecular weight is 646.85 .Chemical Reactions Analysis
This compound is used as a glycosyl donor in carbohydrate synthesis . It is also known to react with benzyl alcohol generated by the degradation of 2 and/or 3 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has an optical activity of [α]22/D +11.0°, c = 1% in chloroform . The melting point is between 64-69 °C .Scientific Research Applications
Synthesis of Galabiosides and Oligosaccharides
Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is instrumental in the efficient synthesis of galabiosides, serving as a glycosyl donor. The compound was used to synthesize anomerically-activated galabiosides suitable for constructing galabiose-containing oligosaccharides, demonstrating its utility in preparing crystalline compounds that simplify purification processes (Ohlsson & Magnusson, 2000).
Preparation of Glycosylated Derivatives
The compound plays a crucial role in the preparation of various glycosylated derivatives, including 2'-, 3'-, 4'-, and 6'-deoxy derivatives of methyl beta-D-galabioside. Its utility in synthesizing structurally diverse glycosides underscores its importance in exploring the structural requirements for biological activity and the development of novel therapeutic agents (Kihlberg et al., 1989).
Chemical Synthesis of Antigenic Determinants
This compound has been utilized in the chemical synthesis of the desialylated human Cad-antigenic determinant, showcasing its role in synthesizing complex glycoconjugates relevant to immunology and vaccine development. The synthesis involves multiple steps, including condensation, deprotection, and selective oxidation, highlighting the compound's versatility in glycosylation reactions (Catelani, Marra, Paquet, & Sinaÿ, 1986).
Evaluation of Intestinal Lactase
In research evaluating intestinal lactase, this compound was used to synthesize 4-O-beta-D-Galactopyranosyl-D-xylose, a compound hydrolyzed by intestinal lactase. This application is particularly relevant in the context of lactose intolerance research, offering insights into enzyme activity and potential therapeutic approaches (Rivera-Sagredo et al., 1992).
Synthesis of Glycolipids
Another significant application is in the synthesis of glycolipids, such as α-D-Gal-(1-->6)-β-D-Gal diglyceride, which serves as a lipase substrate. This demonstrates the compound's utility in studying enzyme-substrate interactions and developing biochemical assays for lipase activity, further underscoring its importance in enzymology and metabolic studies (Lafont, Carrière, Ferrato, & Boullanger, 2006).
Mechanism of Action
Target of Action
Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is a chemical compound used in organic synthesis
Mode of Action
This compound is a protected carbohydrate hemiacetal . It can be converted into glycosyl donors, such as trichloroacetimidates , or used directly as donors . It can also serve as substrates for nucleophilic addition reactions .
Biochemical Pathways
The compound plays a role in the glucosylation process . It can be converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base . This conversion is part of the glucosylation coupling reactions .
Result of Action
The compound is used as an intermediate for glucosylation couplings . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .
Biochemical Analysis
Biochemical Properties
Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside plays a significant role in biochemical reactions, particularly in the synthesis and modification of glycosides. It interacts with a variety of enzymes, including glycosyltransferases and glycosidases, which facilitate the transfer and hydrolysis of glycosidic bonds. The compound’s benzyl groups provide steric hindrance, influencing its binding affinity and specificity towards these enzymes. Additionally, the thioether linkage in this compound enhances its resistance to enzymatic degradation, making it a valuable tool in studying enzyme-substrate interactions and glycosylation processes .
Cellular Effects
This compound has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of glycosylation enzymes, leading to alterations in the glycosylation patterns of proteins and lipids. These changes can impact cell-cell communication, signal transduction, and the stability of glycoproteins and glycolipids. Studies have demonstrated that this compound can influence the expression of genes involved in glycosylation pathways, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and proteins. The compound’s benzyl groups and thioether linkage facilitate its binding to the active sites of glycosylation enzymes, either inhibiting or enhancing their activity. This interaction can lead to changes in the enzyme’s conformation and catalytic efficiency. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins involved in glycosylation pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, the compound can modulate glycosylation processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on organ function. These dosage effects are critical for determining the compound’s therapeutic window and safety profile in preclinical studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s benzyl groups and thioether linkage facilitate its uptake and localization within specific cellular compartments. Studies have shown that this compound can accumulate in the endoplasmic reticulum and Golgi apparatus, where glycosylation processes predominantly occur. This localization is crucial for its role in modulating glycosylation pathways and influencing cellular function .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-benzylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42O5S/c1-6-16-32(17-7-1)26-42-30-37-38(43-27-33-18-8-2-9-19-33)39(44-28-34-20-10-3-11-21-34)40(45-29-35-22-12-4-13-23-35)41(46-37)47-31-36-24-14-5-15-25-36/h1-25,37-41H,26-31H2/t37-,38+,39+,40-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXUYMYRDMAFA-RSGFCBGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447903 | |
Record name | Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210358-01-3 | |
Record name | Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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